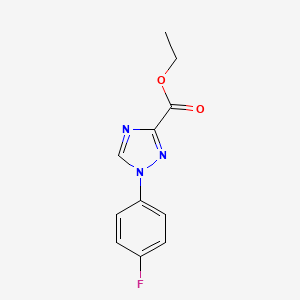
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
The compound “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” is a fluorinated compound, which suggests it might be used in the pharmaceutical industry, as fluorinated compounds are often used in drug design due to their unique properties .
Synthesis Analysis
While specific synthesis information for “Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate” was not found, related compounds such as triazole-pyrimidine hybrids have been synthesized and studied for their neuroprotective and anti-inflammatory properties .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate and its derivatives have been synthesized through various methods and investigated for different biological activities. One study reports the microwave-assisted synthesis of hybrid molecules containing this compound, which exhibited antimicrobial, antilipase, and antiurease activities, indicating its potential in medicinal chemistry for developing new therapeutic agents (Başoğlu et al., 2013).
Crystal Structure Analysis
The crystal structure of derivatives of ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate has been determined through X-ray diffraction analysis. These studies provide valuable insights into the molecular arrangement and potential interactions within the compounds, which are crucial for understanding their reactivity and biological activity. For instance, the structure of 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine was elucidated, highlighting the importance of structural analysis in drug design (Jing, 2008).
Antitumor Activity
Novel compounds featuring ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate have been designed and synthesized with the aim of exploring their cytotoxic properties. The characterization and evaluation of these compounds have shown promising results in inhibiting tumor cell growth, indicating potential applications in cancer therapy (Gündoğdu et al., 2017).
Synthetic Methodology Development
Research has also focused on developing new synthetic methodologies for compounds containing ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate. These methods aim to improve the efficiency, yield, and applicability of synthetic routes for producing such compounds. An example includes the development of a new and efficient synthetic method for the herbicide carfentrazone-ethyl, showcasing the compound's relevance in agricultural chemistry (Fan et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways may be affected
Result of Action
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities
Propriétés
IUPAC Name |
ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZXQCELZVSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylate | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)

![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)
![6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2558323.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2558335.png)
![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)